molecular formula C9H14N2O5 B15195165 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- CAS No. 131194-00-8

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl-

Cat. No.: B15195165
CAS No.: 131194-00-8
M. Wt: 230.22 g/mol
InChI Key: ZGCYJTDWRJBEGZ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- is a compound belonging to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring.

Preparation Methods

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- can be achieved through a multi-step process. One common method involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions. This leads to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral agent, particularly against HIV-1. It is also being studied for its anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties . In industry, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate. These produced molecules are then utilized as carbon and energy sources .

Comparison with Similar Compounds

Similar compounds to 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- include 1-((2-hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione and 1-((2-hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione. These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities

Properties

CAS No.

131194-00-8

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-methoxy-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O5/c1-6-7(13)10-9(14)11(8(6)15-2)5-16-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14)

InChI Key

ZGCYJTDWRJBEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)OC

Origin of Product

United States

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